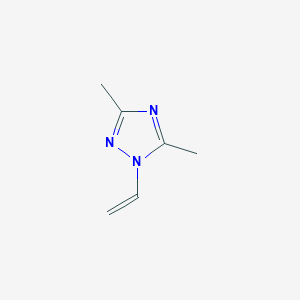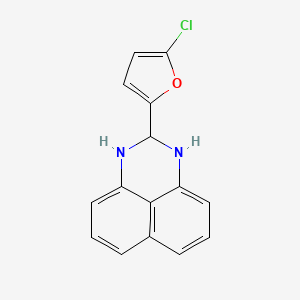
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that contains both furan and perimidine moieties. The presence of a chlorine atom on the furan ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 5-chlorofuran-2-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the perimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and perimidine moieties. The chlorine atom may also play a role in enhancing its binding affinity to specific targets.
類似化合物との比較
Similar Compounds
- 2-(5-Chlorofuran-2-YL)-1H-benzimidazole
- 2-(5-Chlorofuran-2-YL)-1H-imidazole
- 2-(5-Chlorofuran-2-YL)-1H-pyrimidine
Uniqueness
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is unique due to the presence of both furan and perimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
43213-65-6 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
2-(5-chlorofuran-2-yl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,15,17-18H |
InChIキー |
YTXCSGUFKCUCGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(O4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
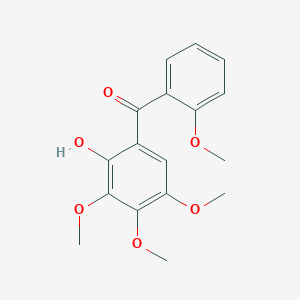
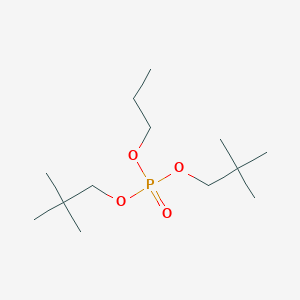
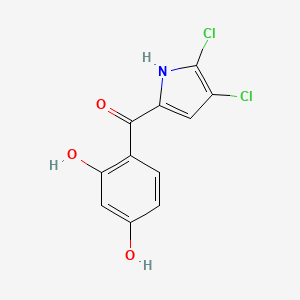
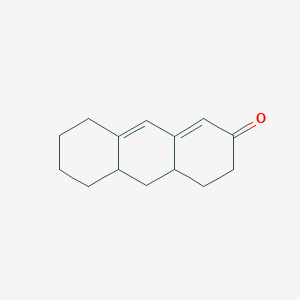
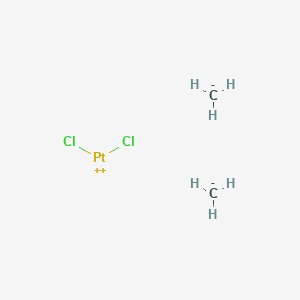
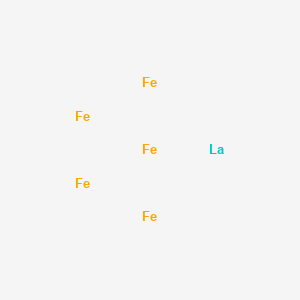

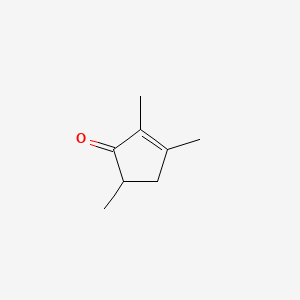
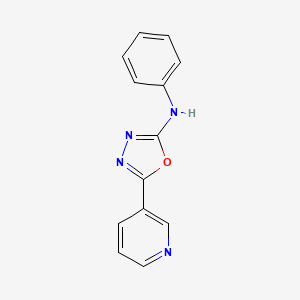
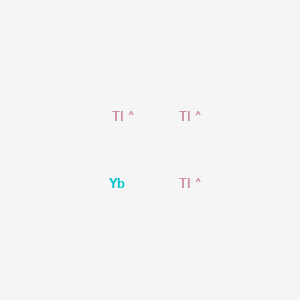
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
